3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride

Sigma-1 receptor Structure-activity relationship Benzene-N-distance

3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride (CAS 1047656-03-0), also identified as spiro[chromane-2,3'-pyrrolidine] hydrochloride, is a spirocyclic small molecule comprising a saturated chromane (3,4-dihydro-2H-1-benzopyran) ring fused via a single quaternary carbon to a pyrrolidine ring. With molecular formula C₁₂H₁₆ClNO and molecular weight 225.71 g/mol, the compound is supplied as the hydrochloride salt at ≥95% purity by multiple authorized vendors.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 1047656-03-0
Cat. No. B1404120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride
CAS1047656-03-0
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESC1CC2(CCNC2)OC3=CC=CC=C31.Cl
InChIInChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)5-6-12(14-11)7-8-13-9-12;/h1-4,13H,5-9H2;1H
InChIKeyIGVLYJZAQKLSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] Hydrochloride (CAS 1047656-03-0): Spirocyclic Building Block with Defined Sigma Receptor Selectivity Profile


3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride (CAS 1047656-03-0), also identified as spiro[chromane-2,3'-pyrrolidine] hydrochloride, is a spirocyclic small molecule comprising a saturated chromane (3,4-dihydro-2H-1-benzopyran) ring fused via a single quaternary carbon to a pyrrolidine ring . With molecular formula C₁₂H₁₆ClNO and molecular weight 225.71 g/mol, the compound is supplied as the hydrochloride salt at ≥95% purity by multiple authorized vendors . The spiro[chromane-2,3'-pyrrolidine] scaffold belongs to a broader class of spirobenzopyran-pyrrolidines that have been systematically investigated as sigma-1 (σ₁) receptor ligands, where the position of the spiro attachment and the ring size (pyrrolidine vs. piperidine) critically govern receptor affinity [1].

Why Spiro[chromane-2,3'-pyrrolidine] Hydrochloride Cannot Be Casually Substituted by Other Spirobenzopyran Analogs: The Benzene-N-Distance Principle


Within the spirobenzopyran-pyrrolidine/piperidine chemical family, the precise position of the spiro junction and the size of the nitrogen-containing ring are not interchangeable structural features—they are primary determinants of sigma-1 (σ₁) receptor affinity [1]. Systematic SAR studies by Jasper et al. (2012) demonstrated that shifting the spiro attachment from the 1-position of the benzopyran to the 2-position reduces the distance between the benzene ring and the basic nitrogen atom (benzene-N-distance) from ~5.1–5.7 Å to ~4.4–4.9 Å, resulting in a >1000-fold drop in σ₁ affinity (Ki from 1.3 nM to >1400 nM for piperidine analogs) [1]. Furthermore, replacing the six-membered piperidine with a five-membered pyrrolidine further diminishes potency, with the pyrrolidine analog 3a showing a 55-fold reduction in σ₁ affinity relative to its piperidine counterpart 1a (Ki = 73 nM vs. 1.3 nM) [1]. Thus, procurement of a spirobenzopyran building block without verifying the exact spiro attachment point and ring size risks acquiring a compound with a fundamentally different pharmacological signature. The evidence below quantifies exactly where 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride sits within this structure-activity landscape.

3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Sigma-1 Receptor Affinity: >1000-Fold Reduction Versus 1,4′-Spiropiperidine Lead Compound Due to Shortened Benzene-N-Distance

The target compound bears the spiro[1-benzopyran-2,3'-pyrrolidine] scaffold, which positions the basic pyrrolidine nitrogen at a benzene-N-distance of approximately 4.4–5.0 Å—substantially shorter than the 5.1–5.7 Å distance in the high-affinity spiro[[2]benzopyran-1,4'-piperidine] lead 1a [1]. In direct head-to-head comparison within the same study, the piperidine analog bearing the 2,4'-spiro attachment (compound 2a, representing the piperidine version of the target compound's spiro geometry) exhibited a σ₁ Ki > 1400 nM, representing a >1077-fold loss of affinity relative to the 1,4'-spiro lead 1a (Ki = 1.3 nM) [1]. The pyrrolidine ring in the target compound is expected to confer even further affinity reduction based on the 56-fold potency loss observed when comparing pyrrolidine 3a (Ki = 73 nM) to its piperidine counterpart 1a [1]. This class-level SAR inference positions the target compound as essentially σ₁-inactive, in stark contrast to high-affinity spirobenzopyran-piperidines [1].

Sigma-1 receptor Structure-activity relationship Benzene-N-distance

Pyrrolidine Versus Piperidine Ring Size: Quantified Impact on σ₁ Potency Within Spirobenzopyran Series

Within the spiro[[2]benzopyran-1,3'/4'] series, replacing the six-membered piperidine ring with a five-membered pyrrolidine ring systematically reduces σ₁ receptor affinity. In a cross-study comparable analysis, the N-benzyl pyrrolidine derivative 3a (Ki = 73 nM) displayed a 56-fold lower σ₁ affinity than its piperidine counterpart 1a (Ki = 1.3 nM) when both share the same 1-spiro attachment geometry [1]. Extending the N-substituent to 2-phenylethyl (3c) partially recovered affinity to Ki = 25 nM, but this remained 19-fold weaker than the piperidine lead [1]. The target compound, bearing a pyrrolidine ring at the 2-spiro position, combines both unfavorable structural features (pyrrolidine ring + shortened benzene-N-distance), predicting minimal σ₁ engagement. This contrasts with spiro[chromane-2,4'-piperidine] derivatives, which have been developed as potent HDAC inhibitors (IC₅₀ values in the low nanomolar range) [2].

Sigma-1 receptor Ring size effect Pyrrolidine vs. piperidine

Redox State Differentiation: Saturated Chromane (Target) Versus Unsaturated Chromene Analogs—Physicochemical and Conformational Implications

The target compound contains a fully saturated 3,4-dihydro-2H-1-benzopyran (chromane) ring, distinguishing it from the unsaturated spiro[chromene-2,3'-pyrrolidine] hydrochloride (CAS 1047656-01-8) which features a double bond in the pyran ring . Computed LogP values for the spiro[chromane-2,3'-pyrrolidine] scaffold are approximately 1.74–2.17 with a topological polar surface area (TPSA) of 21.26 Ų , indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug discovery programs. The saturated chromane eliminates the electrophilic enol-ether moiety present in the chromene analog, thereby removing a potential site for metabolic oxidation and nucleophilic addition. This difference has practical consequences: the chromene analog served as the direct synthetic precursor to the target compound via catalytic hydrogenation (Pd/C, H₂, MeOH) [1], confirming that the saturated chromane represents a downstream, more chemically stable scaffold for further derivatization at the pyrrolidine nitrogen or aromatic positions.

Chromane Chromene Physicochemical properties

Antifungal Activity of Close Structural Analog: 6-Fluorospiro[chromane-2,3'-pyrrolidine]-4-one Hydrochloride Demonstrates MIC of 16 μg/mL Against Cryptococcus neoformans

Although direct antifungal data for the target compound are not published, a closely related analog—6-fluorospiro[chromane-2,3'-pyrrolidine]-4-one hydrochloride—was recently evaluated against clinically relevant fungal pathogens [1]. This analog demonstrated selective growth inhibition of Cryptococcus neoformans with a minimum inhibitory concentration (MIC) of 16 μg/mL, while showing no activity against Candida albicans among 11 derivatives tested [1]. Critically, the compound exhibited no cytotoxicity against human HEK-293 cells and no hemolytic activity against human red blood cells at concentrations up to the tested range, indicating a favorable preliminary selectivity window [1]. The target compound differs from this active analog by the absence of the 6-fluoro substituent and the 4-oxo group, representing a less elaborated scaffold from which potent antifungal derivatives can be developed. These data provide a quantitative anchor point for structure-activity optimization campaigns using the target compound as a starting building block.

Antifungal activity Cryptococcus neoformans Spirochromane-pyrrolidine

Hydrochloride Salt Advantage: Guaranteed Stoichiometric Protonation State for Reproducible Solubility and Weighing Accuracy

The target compound is supplied as the hydrochloride salt (C₁₂H₁₅NO·HCl, MW 225.71 g/mol) , which ensures a defined, stoichiometric protonation state at the pyrrolidine nitrogen. This contrasts with the free base form (MW 189.25 g/mol) , which may exhibit variable protonation depending on ambient conditions and storage history. The hydrochloride salt typically provides superior aqueous solubility, higher melting point, and improved long-term solid-state stability versus the free base, factors that directly impact weighing accuracy, solution preparation reproducibility, and shelf life in compound management workflows. Commercial availability at ≥95% purity is documented from multiple independent suppliers including Leyan (Product No. 2000192) and CymitQuimica (Ref. 3D-XRB65603) , with pricing transparency enabling procurement planning.

Hydrochloride salt Aqueous solubility Solid-state handling

Optimal Application Scenarios for 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] Hydrochloride Based on Quantitative Differentiation Evidence


Negative Control Chemotype for Sigma-1 Receptor Screening Campaigns

Based on the class-level SAR evidence that the 2,3'-spiro attachment combined with a pyrrolidine ring yields σ₁ receptor affinity in the micromolar range or higher [1], this compound is ideally suited as a structurally matched negative control in σ₁ receptor screening panels. When used alongside high-affinity spirobenzopyran-piperidines (e.g., compound 1a, Ki = 1.3 nM), it enables robust Z'-factor determination and counterscreen validation, ensuring that observed hits are not artifacts of the spirocyclic scaffold itself.

Versatile Building Block for Antifungal Lead Optimization via C6-Functionalization and C4-Oxidation

The demonstrated antifungal activity of 6-fluorospiro[chromane-2,3'-pyrrolidine]-4-one hydrochloride (MIC = 16 μg/mL against Cryptococcus neoformans, with no HEK-293 cytotoxicity) [2] establishes the spiro[chromane-2,3'-pyrrolidine] scaffold as a validated starting point for antifungal drug discovery. The target compound provides a pristine scaffold with synthetic handles at the C6 aromatic position (for electrophilic substitution) and C4 position (for oxidation to the 4-one), enabling systematic SAR exploration toward improved potency while retaining the favorable selectivity profile.

Scaffold for CNS-Penetrant Probe Development Requiring Minimal σ₁ Off-Target Liability

For central nervous system (CNS) drug discovery programs where σ₁ receptor engagement is an undesired off-target effect, the 2,3'-spiro attachment geometry of this compound inherently minimizes σ₁ binding [1]. Combined with its moderate computed LogP (1.74–2.17) and low TPSA (21.26 Ų) that fall within favorable ranges for blood-brain barrier penetration , this scaffold can be elaborated at the pyrrolidine nitrogen or aromatic positions to introduce desired pharmacology (e.g., GPCR modulation, enzyme inhibition) without introducing confounding σ₁ activity.

Comparative Reference Standard for Spiro Attachment Isomer Profiling in Medicinal Chemistry

The quantifiable difference in σ₁ affinity between the 1,3'-spiro (Ki = 73 nM) and 2,3'-spiro (estimated Ki > 1400 nM) attachment isomers [1] makes this compound a valuable reference standard for isomer identity verification in compound libraries. Procurement alongside the 1,3'-spiro isomer enables pharmaceutical development teams to establish QC assays (e.g., chiral HPLC, NMR) that distinguish these regioisomers, preventing costly misidentification and ensuring that structure-activity conclusions are assigned to the correct chemical entity.

Quote Request

Request a Quote for 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.